molecular formula C10H14O3 B8784237 3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one CAS No. 71656-71-8

3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

Cat. No. B8784237
CAS RN: 71656-71-8
M. Wt: 182.22 g/mol
InChI Key: LBNWZGLSMCTAQB-UHFFFAOYSA-N
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Description

Peperinic acid is a member of benzofurans.

properties

CAS RN

71656-71-8

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7a-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C10H14O3/c1-6-3-4-8-7(2)9(11)13-10(8,12)5-6/h6,12H,3-5H2,1-2H3

InChI Key

LBNWZGLSMCTAQB-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C(=O)OC2(C1)O)C

Canonical SMILES

CC1CCC2=C(C(=O)OC2(C1)O)C

melting_point

191 °C

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

The chemical structure of (6R)-4,5,6,7-tetrahydro-3,6-dimethyl-3H-benzo [b]furan-2-one is known. In fact, K. Schulte-Elte et al in Tetrahedron (1967), 23(6), 2583-2599 identified the compound of the formula (I) in a mixture of lactones resulting from the photooxidation of menthofuran. Furthermore, J. Hirsch et al in J. Org. Chem. (1967), 32(9), 2915-2916 also identified the lactone (I) from among other end products resulting from the hydrolysis of α,α′-dimethoxydihydromenthofuran. However, these authors specify that the lactone (I) oxidises very easily under the synthesis conditions described to give a hydroxylactone, 5,6,7,7a-tetrahydro-7a-hydroxy-3,6-dimethyl-4H-benzo[b]furan-2-one of the formula
Name
(6R)-4,5,6,7-tetrahydro-3,6-dimethyl-3H-benzo [b]furan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Reactant of Route 2
3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Reactant of Route 3
3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Reactant of Route 4
3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Reactant of Route 5
3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Reactant of Route 6
3,6-Dimethyl-7a-hydroxy-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

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